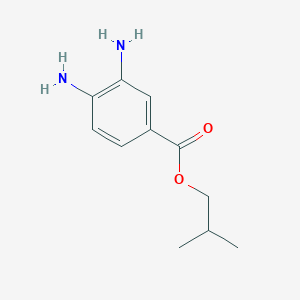
DIHYDRO-4,4-DIMETHYL-3-(PHENYLMETHOXY)-2(3H)-FURANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-4,4-dimethyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a benzyloxy group attached to the third carbon of a 4,4-dimethyloxolan-2-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one typically involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate. The intermediate product undergoes deprotection and hydrolysis under acidic conditions to yield 3-oxocyclobutanecarboxylic acid. This acid is then converted into its silver salt, which reacts with elemental bromine through the Hunsdiecker reaction to form a bromoalkane. Finally, the bromoalkane undergoes nucleophilic substitution with benzyl alcohol to produce 3-(Benzyloxy)-4,4-dimethyloxolan-2-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
3-(Benzyloxy)-4,4-dimethyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the oxolane ring can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted oxolanes depending on the nucleophile used.
科学的研究の応用
3-(Benzyloxy)-4,4-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but has a different core structure.
1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole: Contains a benzyloxy group and a triazole ring, used in antifungal applications.
Uniqueness
3-(Benzyloxy)-4,4-dimethyloxolan-2-one is unique due to its oxolane ring structure, which imparts distinct chemical properties and reactivity compared to other benzyloxy-containing compounds. Its specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
CAS番号 |
117895-47-3 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC名 |
4,4-dimethyl-3-phenylmethoxyoxolan-2-one |
InChI |
InChI=1S/C13H16O3/c1-13(2)9-16-12(14)11(13)15-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChIキー |
VHSFUNYRPRTDAA-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)C1OCC2=CC=CC=C2)C |
正規SMILES |
CC1(COC(=O)C1OCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)




![Hexahydrofuro[3,4-g]pyrrolizin-1(7H)-one](/img/structure/B38053.png)





